2,4'-Diethyl-1,1'-biphenyl
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Overview
Description
2,4’-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its two ethyl groups attached at the 2 and 4 positions on one of the benzene rings. Biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, are significant in various fields due to their unique chemical properties and applications in organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Diethyl-1,1’-biphenyl typically involves the coupling of ethyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, often employs scalable methods such as the Wurtz-Fittig reaction, which involves the coupling of aryl halides with sodium metal in the presence of a solvent like ether . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura reaction to form more complex biphenyl structures.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nitration: Nitro derivatives of 2,4’-Diethyl-1,1’-biphenyl.
Halogenation: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
Scientific Research Applications
2,4’-Diethyl-1,1’-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4’-Diethyl-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,4’-Dichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,4’-Diisopropyl-1,1’-biphenyl: Features larger isopropyl groups instead of ethyl groups.
Uniqueness: 2,4’-Diethyl-1,1’-biphenyl is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and physical properties. The ethyl groups can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its methyl, chloro, or isopropyl analogs .
Properties
CAS No. |
13049-37-1 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-2-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-11-15(12-10-13)16-8-6-5-7-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
LGNMFDIGLMMJGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC=C2CC |
Origin of Product |
United States |
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